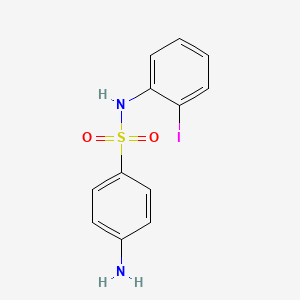
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features an amino group, an iodophenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonamide product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions with diazonium salts to form azo compounds.
Common reagents and conditions for these reactions include:
Substitution: Sodium azide, potassium cyanide, DMF as solvent, and elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Aplicaciones Científicas De Investigación
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing various pharmaceutical compounds, particularly those with antibacterial properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other organic materials.
Mecanismo De Acción
The mechanism of action of 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects.
Comparación Con Compuestos Similares
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide: Known for its use in treating bacterial infections.
The uniqueness of this compound lies in its iodophenyl group, which provides distinct reactivity and potential for further functionalization compared to other sulfonamides.
Propiedades
Fórmula molecular |
C12H11IN2O2S |
|---|---|
Peso molecular |
374.20 g/mol |
Nombre IUPAC |
4-amino-N-(2-iodophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2 |
Clave InChI |
JBBBKZVJYLFEAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


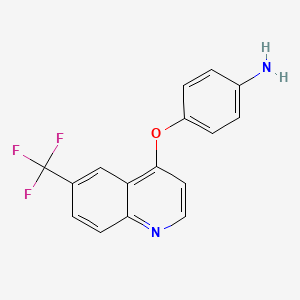
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)


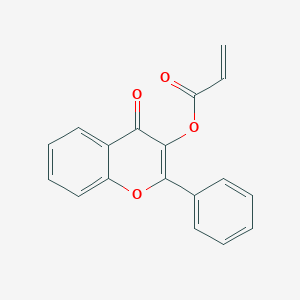
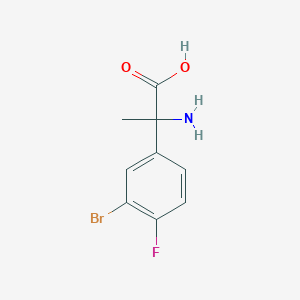
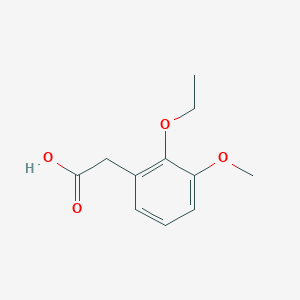


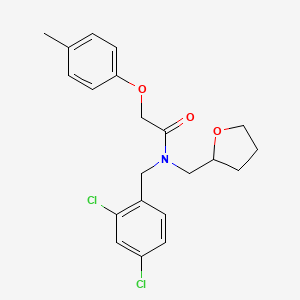
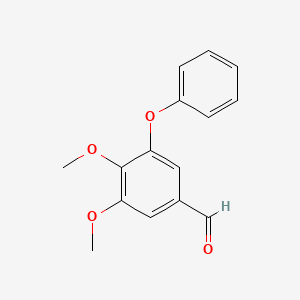

![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
